molecular formula C17H19NO5S B229786 4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

Cat. No. B229786
M. Wt: 349.4 g/mol
InChI Key: RAKXVOOGGFKLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in conditions such as arthritis and gout. It was first synthesized in 1969 by the pharmaceutical company Merck & Co., Inc. and has since been widely used in both clinical and research settings.

Mechanism of Action

4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid works by inhibiting the activity of COX-2, which reduces the production of prostaglandins. This leads to a reduction in inflammation and pain. Unlike other NSAIDs, 4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid does not inhibit the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This makes 4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid less likely to cause gastrointestinal side effects.
Biochemical and Physiological Effects:
4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in conditions such as arthritis and gout. It has also been shown to have antiplatelet effects, which can help to reduce the risk of blood clots. Additionally, 4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to have antioxidant properties, which can help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective COX-2 inhibitor, which makes it useful for studying the role of COX-2 in inflammation and pain. Another advantage is that it is relatively inexpensive and easy to synthesize on a large scale. However, one limitation is that it can have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, 4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has a relatively long half-life, which can make it difficult to control dosing in experiments.

Future Directions

There are a number of future directions for research on 4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid. One area of interest is its potential as a treatment for Alzheimer's disease. 4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to reduce the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease. Another area of interest is its potential as a treatment for cancer. 4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been shown to have anticancer effects in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Additionally, there is interest in developing new COX-2 inhibitors that have improved selectivity and fewer side effects than 4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid.

Synthesis Methods

The synthesis of 4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid involves the reaction of 2-hydroxybenzoic acid with sulfonyl chloride and diethylamine. The resulting compound is then further reacted with acetic anhydride to yield the final product. The synthesis process is relatively straightforward and can be carried out on a large scale, making it a cost-effective option for pharmaceutical companies.

Scientific Research Applications

4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid has been extensively studied for its anti-inflammatory and pain-relieving properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. 4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid is a selective inhibitor of COX-2, which is the isoform of COX that is primarily responsible for inflammation and pain.

properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

4-[(2,5-diethylphenyl)sulfonylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H19NO5S/c1-3-11-5-6-12(4-2)16(9-11)24(22,23)18-13-7-8-14(17(20)21)15(19)10-13/h5-10,18-19H,3-4H2,1-2H3,(H,20,21)

InChI Key

RAKXVOOGGFKLMJ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)O

Origin of Product

United States

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